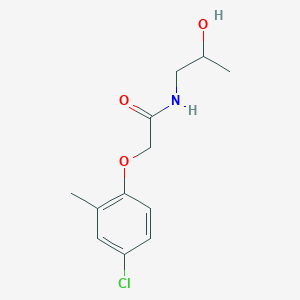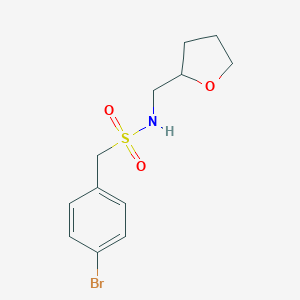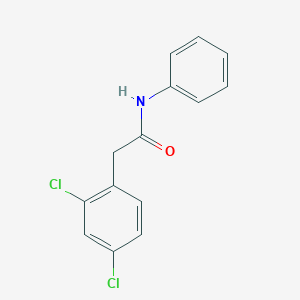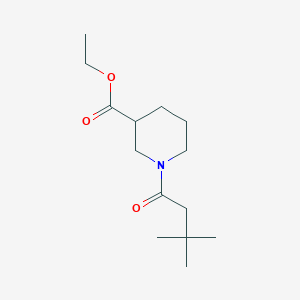
Ethyl 1-(3,3-dimethylbutanoyl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3,3-dimethylbutanoyl)piperidine-3-carboxylate, also known as EDP-1066, is a small molecule inhibitor that has been researched for its potential therapeutic applications in various diseases.
Wirkmechanismus
Ethyl 1-(3,3-dimethylbutanoyl)piperidine-3-carboxylate inhibits the activity of a specific enzyme called Bruton's tyrosine kinase (BTK), which plays a crucial role in the activation and proliferation of immune cells. By inhibiting BTK, this compound reduces the activity of immune cells, leading to a decrease in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(3,3-dimethylbutanoyl)piperidine-3-carboxylate has several advantages for lab experiments, including its small molecular size, ease of synthesis, and specificity for BTK inhibition. However, its limitations include its relatively short half-life and potential for off-target effects.
Zukünftige Richtungen
Future research on Ethyl 1-(3,3-dimethylbutanoyl)piperidine-3-carboxylate could focus on its potential therapeutic applications in specific diseases, such as autoimmune disorders and cancer. Additionally, further studies could investigate the potential for combination therapies with other drugs to enhance its efficacy. Finally, research could explore the development of more potent and selective BTK inhibitors based on the structure of this compound.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its inhibition of BTK activity has been found to reduce inflammation and tumor growth, making it a potential anti-inflammatory and anti-cancer agent. While this compound has several advantages for lab experiments, further research is needed to fully understand its potential as a therapeutic agent and to explore its future directions.
Synthesemethoden
Ethyl 1-(3,3-dimethylbutanoyl)piperidine-3-carboxylate is synthesized through a multi-step process involving the reaction of 3,3-dimethylbutyryl chloride with piperidine-3-carboxylic acid, followed by esterification with ethanol. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3,3-dimethylbutanoyl)piperidine-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and reducing inflammation.
Eigenschaften
Molekularformel |
C14H25NO3 |
|---|---|
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
ethyl 1-(3,3-dimethylbutanoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-5-18-13(17)11-7-6-8-15(10-11)12(16)9-14(2,3)4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
VYJLAAVECACMKH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)
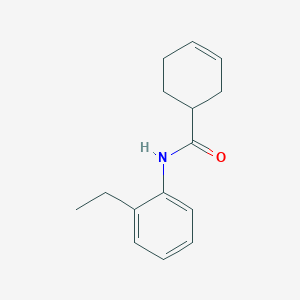
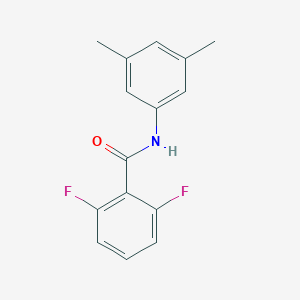
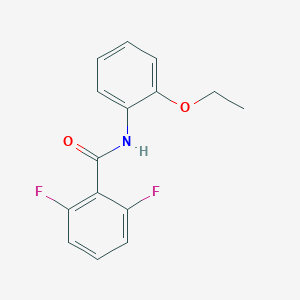
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)
